Human ROMK Inhibitory Potency (Thallium Flux Assay)
In a thallium flux assay using HEK293 cells expressing human ROMK, compound 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide (CAS 2188279-34-5, Example 38 of US 9073882) inhibited ROMK with an IC₅₀ of 49 nM [1]. This potency is comparable to or better than several spirocyclic ROMK leads such as compound 4 in Dong et al. (IC₅₀ = 55 nM in the same assay format), but the present compound achieves this with a distinct pyrrolidine‑pyridine pharmacophore rather than a spirocyclic sulfone core, potentially offering different hERG selectivity and pharmacokinetic profiles [2].
| Evidence Dimension | Human ROMK IC₅₀ (thallium flux assay) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM (Example 38, US 9073882) |
| Comparator Or Baseline | Spirocyclic ROMK inhibitor compound 4 (Dong et al. 2017): IC₅₀ = 55 nM |
| Quantified Difference | Target compound 12% lower IC₅₀ (49 vs. 55 nM) |
| Conditions | HEK293 cells, 30 min thallium flux assay |
Why This Matters
Confirms nanomolar ROMK potency in a well‑established assay, enabling reliable benchmarking against both historical and emerging ROMK inhibitor series.
- [1] BindingDB Entry BDBM50391781. IC₅₀ = 49 nM for human ROMK in HEK293 thallium flux assay (curated from Bioorg Med Chem Lett 2017). BindingDB, accessed 2026-05-09. View Source
- [2] Dong S, et al. Improvement of hERG-ROMK index of spirocyclic ROMK inhibitors through scaffold optimization. Bioorg Med Chem Lett. 2017 Jun 1;27(11):2559-2566. doi:10.1016/j.bmcl.2017.03.086. PMID: 28431879. View Source
